molecular formula C20H22ClFN6 B2973400 N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179381-42-0

N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2973400
CAS No.: 1179381-42-0
M. Wt: 400.89
InChI Key: NFSPNINBCKZGMZ-UHFFFAOYSA-N
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Description

N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the triazine family This compound is characterized by its complex structure, which includes a triazine ring substituted with fluorophenyl, pyrrolidinyl, and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazine Core: The triazine ring is often synthesized via a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The introduction of the 3-fluorophenyl, pyrrolidinyl, and m-tolyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or isopropanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into cellular processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
  • N2-(3-bromophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
  • N2-(3-methylphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Uniqueness

N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs. The fluorine atom can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6.ClH/c1-14-6-4-8-16(12-14)22-18-24-19(23-17-9-5-7-15(21)13-17)26-20(25-18)27-10-2-3-11-27;/h4-9,12-13H,2-3,10-11H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSPNINBCKZGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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